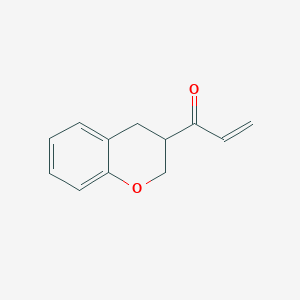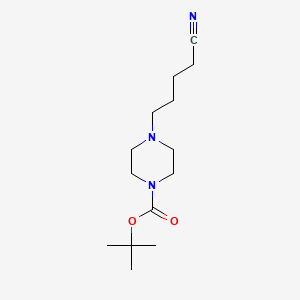![molecular formula C9H12O3 B13601742 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound characterized by the presence of a hydroxyethyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes followed by nucleophilic aromatic substitution. Another method includes electrophilic aromatic substitution reactions. Metal-catalyzed cross-coupling reactions have also been employed to introduce the hydroxyethyl and methoxy groups onto the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenolic compounds .
Scientific Research Applications
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol include:
- 4-hydroxyphenethyl alcohol
- 2-methoxyphenol
- 4-ethyl-2-methoxyphenol
Comparison
Compared to these similar compounds, this compound is unique due to the presence of both hydroxyethyl and methoxy groups on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3/t6-/m1/s1 |
InChI Key |
BDRRAMWDUCXAKG-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)





![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)







